5-Bromo-6'-methyl-[2,3']bipyridinyl
Overview
Description
5-Bromo-6’-methyl-[2,3’]bipyridinyl is a bipyridine derivative, characterized by the presence of a bromine atom at the 5-position and a methyl group at the 6’-position of the bipyridine structure Bipyridines are well-known for their ability to act as ligands in coordination chemistry, forming complexes with various metal ions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6’-methyl-[2,3’]bipyridinyl typically involves the bromination of 6’-methyl-[2,3’]bipyridinyl. One common method is the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, at a temperature range of 0-25°C to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of 5-Bromo-6’-methyl-[2,3’]bipyridinyl may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6’-methyl-[2,3’]bipyridinyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used along with bases like potassium carbonate in solvents like toluene or DMF.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted bipyridines can be formed.
Coupling Products:
Scientific Research Applications
5-Bromo-6’-methyl-[2,3’]bipyridinyl has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Potential use in the development of metal-based drugs and as a probe in biochemical assays.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates and active compounds.
Mechanism of Action
The mechanism of action of 5-Bromo-6’-methyl-[2,3’]bipyridinyl primarily involves its ability to coordinate with metal ions, forming stable complexes. These complexes can exhibit unique electronic, photophysical, and catalytic properties. The molecular targets and pathways involved depend on the specific metal ion and the application . For example, in catalysis, the metal complex may facilitate various organic transformations by stabilizing reactive intermediates .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2,2’-bipyridine
- 6-Bromo-2,2’-bipyridine
- 4,4’-Dimethyl-2,2’-bipyridine
Uniqueness
5-Bromo-6’-methyl-[2,3’]bipyridinyl is unique due to the specific positioning of the bromine and methyl groups, which can influence its coordination behavior and reactivity compared to other bipyridine derivatives. This unique structure can lead to distinct properties in metal complexes, making it valuable for specific applications in catalysis and materials science .
Properties
IUPAC Name |
5-bromo-2-(6-methylpyridin-3-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2/c1-8-2-3-9(6-13-8)11-5-4-10(12)7-14-11/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSERFWSHIIPTNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C2=NC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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